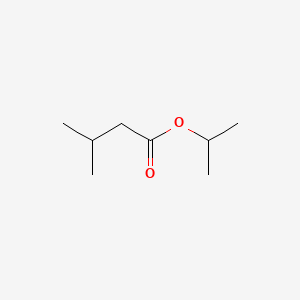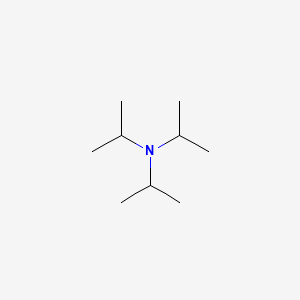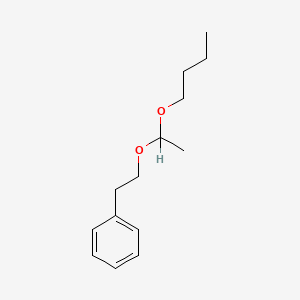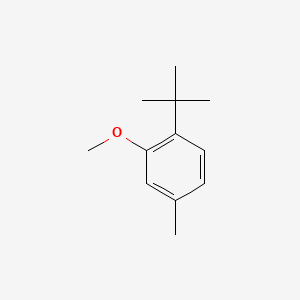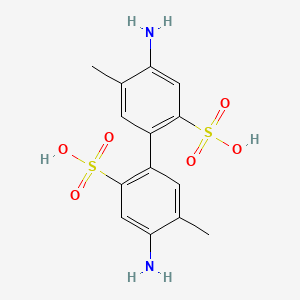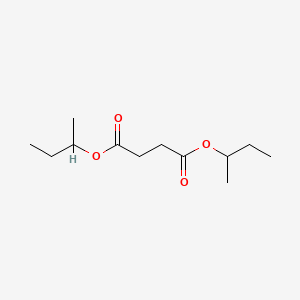
Succinate de di-sec-butyle
Vue d'ensemble
Description
Di-sec-butyl succinate, also known as 1,4-bis(butan-2-yl) butanedioate, is an organic compound with the molecular formula C12H22O4. It is an ester derived from succinic acid and sec-butanol. This compound is characterized by its ester functional groups, which contribute to its chemical reactivity and applications in various fields.
Applications De Recherche Scientifique
Di-sec-butyl succinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.
Mécanisme D'action
Target of Action
Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4
Pharmacokinetics
Some physicochemical properties have been reported :
- Log Kp (skin permeation) : -5.91 cm/s These properties suggest that Di-sec-butyl succinate could be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and is not a substrate for P-glycoprotein or an inhibitor for various cytochrome P450 enzymes .
Action Environment
It is known that the compound should be stored in a sealed container at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-sec-butyl succinate can be synthesized through the esterification of succinic acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of di-sec-butyl succinate may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. The esterification process is followed by purification steps, such as distillation, to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-sec-butyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, di-sec-butyl succinate can be hydrolyzed back to succinic acid and sec-butanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Reduction: Reduction of di-sec-butyl succinate can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Succinic acid and sec-butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl succinate: An ester of succinic acid and ethanol.
Dimethyl succinate: An ester of succinic acid and methanol.
Diisopropyl succinate: An ester of succinic acid and isopropanol.
Uniqueness
Di-sec-butyl succinate is unique due to its specific ester groups derived from sec-butanol, which impart distinct chemical and physical properties compared to other succinate esters. Its reactivity and applications may differ based on the steric and electronic effects of the sec-butyl groups.
Propriétés
IUPAC Name |
dibutan-2-yl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZURRKQOJYGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871796 | |
| Record name | Di-sec-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-31-3 | |
| Record name | Succinic acid, di-sec-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-sec-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


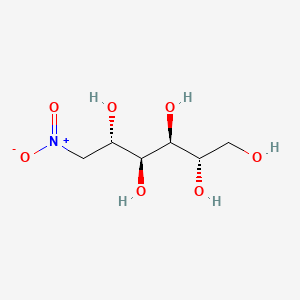
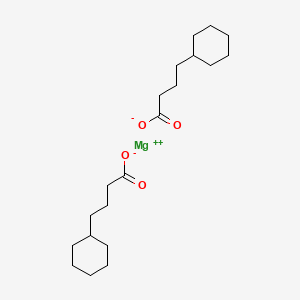
![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)

![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)

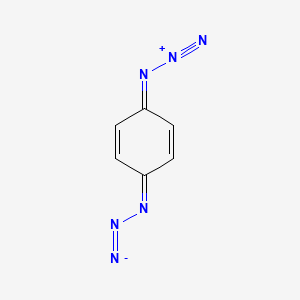
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol](/img/structure/B1593746.png)
